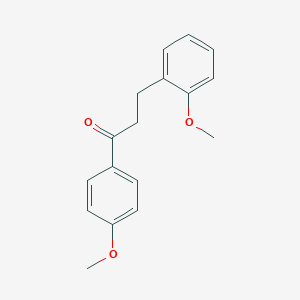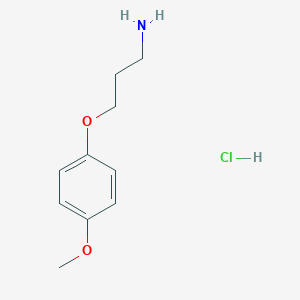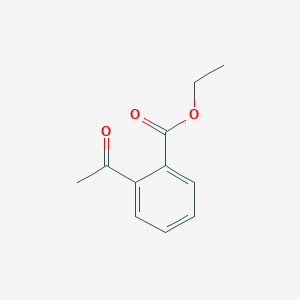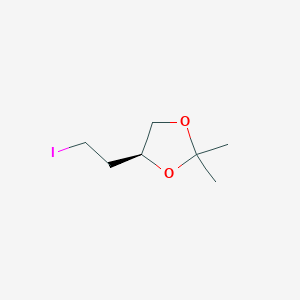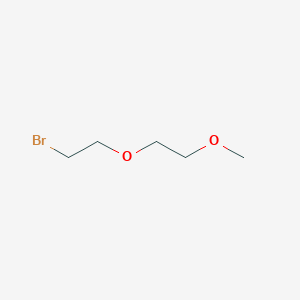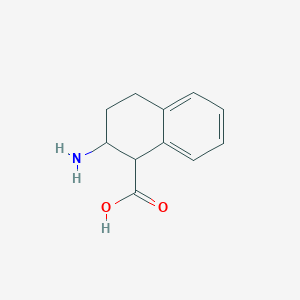
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-2-naphthylalanine (THA), is a non-proteinogenic amino acid. THA is a derivative of tryptophan and has been found in various natural products, including alkaloids and peptides. THA has been synthesized through different methods and has shown potential applications in scientific research.
作用機序
The mechanism of action of THA is not fully understood. However, studies have shown that THA can inhibit the activity of enzymes involved in the biosynthesis of proteins and nucleic acids. THA has also been found to have antioxidant and anti-inflammatory properties.
生化学的および生理学的効果
THA has been found to have various biochemical and physiological effects. THA has been found to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. THA has also been found to increase the levels of antioxidant enzymes and reduce the levels of oxidative stress markers in the body.
実験室実験の利点と制限
THA has several advantages and limitations for lab experiments. THA is relatively easy to synthesize and can be used as a building block for the synthesis of various bioactive compounds. However, THA is not commercially available and requires specialized equipment for synthesis. THA also has limited solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of THA in scientific research. THA can be used as a building block for the synthesis of novel bioactive compounds with potential therapeutic applications. THA can also be used as a tool for studying the biosynthesis of proteins and nucleic acids. Further research is needed to fully understand the mechanism of action of THA and its potential applications in scientific research.
合成法
THA can be synthesized through various methods, including the reduction of the corresponding naphthalene-1-carboxylic acid and the decarboxylation of the corresponding amino acid. One of the most common methods for synthesizing THA is through the reduction of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acidahydronaphthalene-1-carboxylic acid using sodium borohydride.
科学的研究の応用
THA has shown potential applications in scientific research, particularly in the field of drug discovery. THA has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. THA has also been used as a building block for the synthesis of various bioactive compounds.
特性
CAS番号 |
103796-56-1 |
|---|---|
製品名 |
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) |
InChIキー |
RZFVSHCAXBGXHO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
正規SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
同義語 |
1-Naphthoicacid,2-amino-1,2,3,4-tetrahydro-(6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



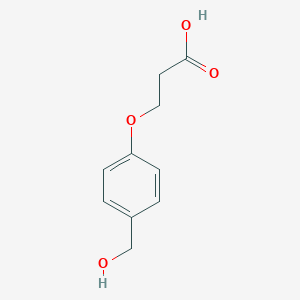
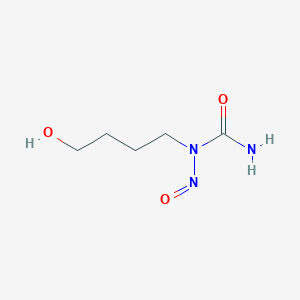
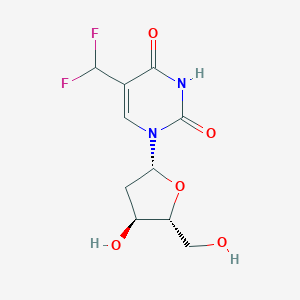
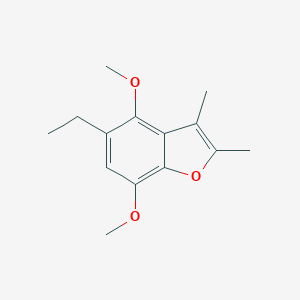
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
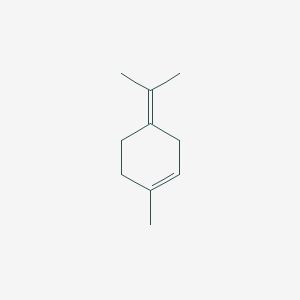
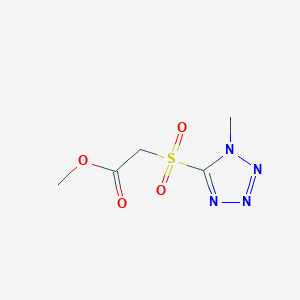
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
